molecular formula C20H13BrCl2N2O2 B6099426 N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide

N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide

Cat. No.: B6099426
M. Wt: 464.1 g/mol
InChI Key: QXSOARDQDPRRPS-UHFFFAOYSA-N
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Description

N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide is a synthetic organic compound with the molecular formula C15H10BrCl2NO It is characterized by the presence of bromine, chlorine, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide typically involves the following steps:

    Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with 4-aminophenyl-2,4-dichlorobenzamide in the presence of a base such as triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of inflammatory mediators or the proliferation of cancer cells. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    [2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid: Similar in structure but with an acetic acid moiety instead of the dichlorobenzamide group.

    4-Bromo-N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide: Contains additional benzyl groups, making it bulkier.

Uniqueness

N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the amide functional group provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

N-[4-[(2-bromobenzoyl)amino]phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrCl2N2O2/c21-17-4-2-1-3-15(17)19(26)24-13-6-8-14(9-7-13)25-20(27)16-10-5-12(22)11-18(16)23/h1-11H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSOARDQDPRRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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